molecular formula C16H16N6O B5584890 3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine

3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine

Cat. No.: B5584890
M. Wt: 308.34 g/mol
InChI Key: PCRDDFSQUOEBPC-UHFFFAOYSA-N
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Description

3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.13855916 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many compounds with similar structures are known to interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activities and potential applications .

Properties

IUPAC Name

3-pyridazin-3-yl-5-(1-pyridin-2-ylpiperidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-2-8-17-14(7-1)22-10-4-5-12(11-22)16-19-15(21-23-16)13-6-3-9-18-20-13/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRDDFSQUOEBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)C3=NC(=NO3)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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